molecular formula C15H22N4O B2511490 N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide CAS No. 1358710-23-2

N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide

Cat. No.: B2511490
CAS No.: 1358710-23-2
M. Wt: 274.368
InChI Key: HJSOUFOWOSWPKV-UHFFFAOYSA-N
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Description

N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide (also known as CPP or CPPene) is a chemical compound that has been widely used in scientific research for its various applications. CPP is a synthetic compound that was first synthesized in the 1990s and has since been used in several scientific studies.

Scientific Research Applications

Synthesis and Chemical Transformation

  • The compound N1-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide has been utilized in chemical synthesis, such as in the ring transformation of Pyrimidine-4(1H)-thiones, which reacts with cyclohexanespiro-3'-oxaz

Synthesis and Chemical Transformation

  • Pyrimidine-4(1H)-thiones react with cyclohexanespiro-3'-oxaziridine to create various compounds including 3-pyrrolidinocinnamonitrile. This transformation involves S-amination and ring transformation, highlighting a key application in chemical synthesis (Pätzel & Liebscher, 1993).

Properties and Structure Analysis

  • The structure and properties of related pyrrolo-pyrimidines have been investigated, discussing aspects like tautomerism. Such studies are fundamental in understanding the behavior of N1-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide in various conditions (Nozoe, Seto, & Toda, 1968).

Potential Therapeutic Applications

  • Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been studied for their therapeutic potential, particularly as histone deacetylase (HDAC) inhibitors with significant anti-tumor activity. This suggests potential avenues for the use of similar compounds in medical research (Zhou et al., 2008).

Material Science and Polymer Research

  • Research on polyamides containing the cyclohexane structure, akin to N1-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide, shows applications in material science. These polymers display high thermal stability and solubility in organic solvents, indicating their utility in creating specialized materials (Yang, Hsiao, & Yang, 1999).

Mechanism of Action

Target of Action

The primary targets of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .

Mode of Action

The exact mode of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds have been shown to interact with their targets, leading to changes such as the inhibition of certain enzymes .

Biochemical Pathways

The biochemical pathways affected by N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds have been reported to affect pathways related to the vanilloid receptor 1 and the insulin-like growth factor 1 receptor .

Result of Action

The molecular and cellular effects of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds have been reported to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-14(12-6-2-1-3-7-12)18-13-10-16-15(17-11-13)19-8-4-5-9-19/h10-12H,1-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSOUFOWOSWPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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